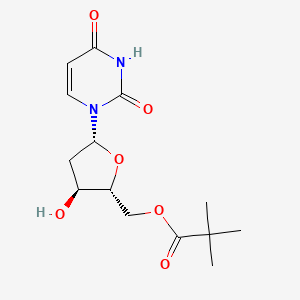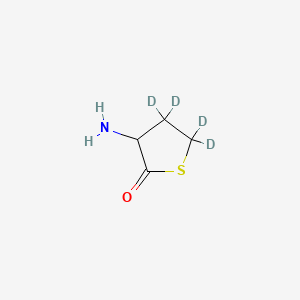
3-Amino-4,4,5,5-tetradeuteriothiolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4,4,5,5-tetradeuteriothiolan-2-one is a deuterated derivative of thiolan-2-one, featuring an amino group at the 3-position and deuterium atoms at the 4 and 5 positions. Deuterium, a stable isotope of hydrogen, is often used in chemical compounds to study reaction mechanisms and metabolic pathways due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,5,5-tetradeuteriothiolan-2-one typically involves the deuteration of thiolan-2-one followed by the introduction of the amino group. One common method involves the use of deuterated reagents in a controlled environment to ensure the incorporation of deuterium atoms at the desired positions. The reaction conditions often include the use of polar organic solvents and specific catalysts to facilitate the deuteration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and other reagents. The process is optimized to achieve high yields and purity, ensuring the compound’s suitability for various applications.
化学反应分析
Types of Reactions
3-Amino-4,4,5,5-tetradeuteriothiolan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学研究应用
3-Amino-4,4,5,5-tetradeuteriothiolan-2-one has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the pathways of sulfur-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of specialized materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-Amino-4,4,5,5-tetradeuteriothiolan-2-one involves its interaction with specific molecular targets, depending on the context of its use. In metabolic studies, the compound’s deuterium atoms allow for the tracing of its metabolic pathways, providing insights into the biochemical processes involved. In drug development, the presence of deuterium can alter the compound’s metabolic stability and interaction with enzymes, potentially leading to improved therapeutic effects.
相似化合物的比较
Similar Compounds
3-Amino-4,4,5,5-tetradeuteriothiolan-2-one: A deuterated analog of thiolan-2-one with an amino group at the 3-position.
Thiolan-2-one: The non-deuterated parent compound.
3-Amino-thiolan-2-one: Similar to the deuterated compound but without deuterium atoms.
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in research and industrial applications. Deuterium’s heavier mass compared to hydrogen results in different kinetic isotope effects, making the compound valuable for studying reaction mechanisms and metabolic pathways. Additionally, the presence of deuterium can enhance the compound’s stability and alter its interaction with biological targets, offering potential benefits in drug development.
属性
分子式 |
C4H7NOS |
|---|---|
分子量 |
121.20 g/mol |
IUPAC 名称 |
3-amino-4,4,5,5-tetradeuteriothiolan-2-one |
InChI |
InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/i1D2,2D2 |
InChI 键 |
KIWQWJKWBHZMDT-LNLMKGTHSA-N |
手性 SMILES |
[2H]C1(C(C(=O)SC1([2H])[2H])N)[2H] |
规范 SMILES |
C1CSC(=O)C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


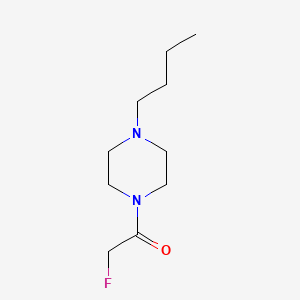
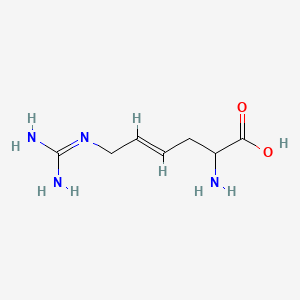

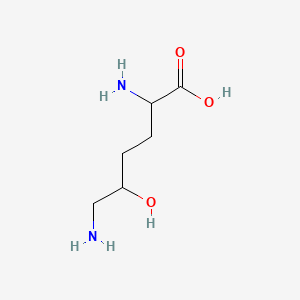


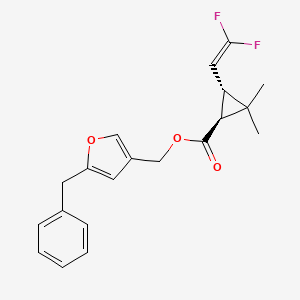
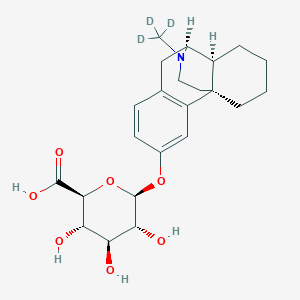

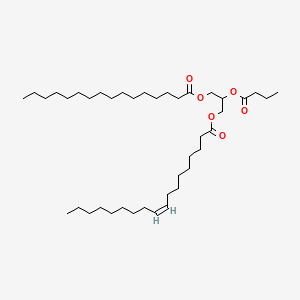
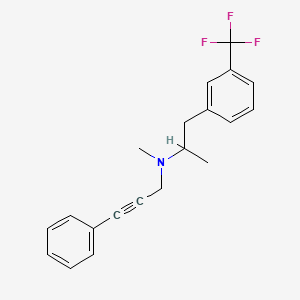

![sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate](/img/structure/B13416313.png)
